N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at position 5 with a 2-methylphenyl group and at position 2 with a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole core contributes to π-π stacking interactions in biological targets .
Synthetic routes for analogous compounds (e.g., ) typically involve condensation reactions between substituted thiosemicarbazides and carboxylic acid derivatives under acidic or basic conditions.
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c1-10-5-2-3-8-13(10)15-22-23-16(25-15)21-14(24)11-6-4-7-12(9-11)17(18,19)20/h2-9H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYCNEDIPNCPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with a benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Structural Formula
The compound's structure can be represented as follows:
- Molecular Formula : C15H12F3N3S
- Molecular Weight : 341.34 g/mol
- IUPAC Name : N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown promising results in inhibiting cancer cell growth across various cancer lines. A study demonstrated that specific thiadiazole derivatives achieved percent growth inhibitions of over 80% against several cancer cell lines, including SNB-19 and OVCAR-8 .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. Research has shown that compounds with similar structures can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger . The mechanism often involves the disruption of cellular processes or interference with enzyme function.
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes. For example, compounds in this class can inhibit carbonic anhydrase and cholinesterase, which are crucial in several physiological processes. This inhibition can be beneficial in treating conditions where these enzymes are overactive.
Anti-inflammatory Effects
Thiadiazole derivatives have been investigated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in reducing inflammation markers in various experimental models .
Case Study 1: Anticancer Activity
A recent study focused on the synthesis of N-Aryl derivatives of thiadiazoles demonstrated significant anticancer activity against multiple cell lines. The study reported that specific modifications to the thiadiazole ring enhanced the anticancer efficacy, leading to increased cell death rates in tumor cells .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial activity of thiadiazole derivatives against common pathogens. The results indicated that certain compounds exhibited strong inhibitory effects at low concentrations (1 µg/mL), highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-methylphenyl and trifluoromethyl groups distinguish it from derivatives with pyridinyl (8a), ester-linked phenyl (8c), or quinoxaline moieties (3d). These substituents influence electronic properties and binding affinity .
- Synthetic Efficiency: Yields for thiadiazole derivatives range from 70–80% in conventional reflux methods ().
Pharmacological and Physicochemical Comparisons
Key Observations :
- Kinase Inhibition : The target compound’s trifluoromethyl group may mimic the electron-withdrawing effects seen in dual abl/src kinase inhibitors (), though direct activity data is unavailable.
- Anticancer Activity: Compounds with cyanoacrylamido () or benzylthio () substituents exhibit pro-apoptotic effects, suggesting that the target’s 2-methylphenyl group could modulate similar pathways.
- Solubility vs. Lipophilicity : The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to hydroxyl- or ester-containing analogs (e.g., 8b, 8c) but improves membrane permeability .
Spectral and Analytical Comparisons
- IR Spectroscopy : The target compound’s carbonyl stretch (~1605–1679 cm⁻¹) aligns with benzamide derivatives in and , confirming amide bond integrity .
- NMR Data : Aromatic proton signals (δ 7.3–8.4 ppm) are consistent across analogs, but the target’s 2-methylphenyl group would introduce distinct splitting patterns (e.g., para-substituted methyl at δ ~2.5 ppm) .
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a trifluoromethylbenzamide moiety, which contribute to its unique chemical reactivity and biological properties. The presence of the thiadiazole ring is significant as it is known to interact with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with various signaling pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling cascades.
- Anticancer Activity : Preliminary studies indicate potential anticancer properties through apoptosis induction in cancer cell lines.
Anticancer Activity
Recent research has highlighted the compound's efficacy against various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U-937 (Leukemia) | 2.41 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 1.50 | Inhibition of proliferation |
These values indicate that the compound exhibits significant potency against these cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to anticancer properties, the compound has been screened for antimicrobial activity:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
These results suggest that this compound may also have applications in treating bacterial infections .
Case Studies
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives, including this compound:
- Study on Anticancer Properties : A recent study demonstrated that this compound effectively induced apoptosis in MCF-7 cells through caspase activation pathways. The study utilized flow cytometry to confirm increased apoptotic cell populations after treatment .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against common pathogens. The findings indicated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, supporting further exploration in drug development .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how are intermediates characterized?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with POCl₃ or benzoyl chloride under reflux conditions (90–100°C) .
- Step 2 : Introduction of the 3-(trifluoromethyl)benzamide moiety via nucleophilic substitution or condensation reactions, often using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Characterization : Intermediates and final products are validated using TLC for purity, melting point analysis, NMR (¹H/¹³C, 400 MHz), IR (KBr pellets), and mass spectrometry (ESI-MS) .
Q. What spectroscopic and chromatographic techniques are critical for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ group at δ 120–125 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiadiazole ring vibrations (~680 cm⁻¹) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 363.36 [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity, and what strategies optimize its anticancer efficacy?
The -CF₃ group enhances lipophilicity, improving membrane permeability and target binding. Optimization strategies include:
- Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the benzamide or thiadiazole positions to enhance apoptosis induction .
- Structure-Activity Relationship (SAR) : Comparative studies show that 2-methylphenyl substitution on the thiadiazole ring improves selectivity against cancer cells (e.g., IC₅₀ values <10 µM in breast cancer models) .
Q. What contradictory findings exist regarding the compound’s mechanism of action, and how can they be resolved experimentally?
- Contradiction : Some studies attribute cytotoxicity to apoptosis via caspase-3 activation , while others propose kinase inhibition (e.g., CDK1, Src) .
- Resolution : Use siRNA knockdowns or kinase activity assays (e.g., ADP-Glo™) to validate targets. Parallel studies with apoptosis inhibitors (e.g., Z-VAD-FMK) can clarify dominant pathways .
Q. What in vitro models are most suitable for evaluating the compound’s pharmacokinetic and safety profiles?
- Cytotoxicity Screening : Use MTT assays on panels of cancer (e.g., MDA-MB-231, PC3) and non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Metabolic Stability : Incubate with liver microsomes to measure CYP450-mediated degradation rates .
- Permeability : Caco-2 monolayer assays predict blood-brain barrier penetration, critical for glioblastoma applications .
Data Analysis & Experimental Design
Q. How should researchers address variability in IC₅₀ values across studies for this compound?
- Standardization : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and exposure times (e.g., 48–72 hours).
- Positive Controls : Include reference drugs (e.g., doxorubicin) to normalize inter-laboratory variability .
Q. What computational tools can predict binding interactions between this compound and potential molecular targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with CDK1 (PDB: 1HCL) or Src kinase (PDB: 2SRC) .
- MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
Comparative & Methodological Insights
Q. How does this compound compare to structurally similar thiadiazole derivatives in terms of potency and toxicity?
- Potency : Derivatives with 4-methylphenyl groups (vs. 2-methylphenyl) show reduced activity (IC₅₀ >20 µM), highlighting positional sensitivity .
- Toxicity : The trifluoromethyl group reduces off-target effects compared to nitro-substituted analogues (e.g., hepatotoxicity in murine models) .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
- Challenge : Low plasma concentrations due to rapid clearance.
- Solution : LC-MS/MS with deuterated internal standards (e.g., D₃-CF₃) improves sensitivity (LOQ: 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
